molecular formula C14H11BrN2O4 B4963309 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide

5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide

Cat. No. B4963309
M. Wt: 351.15 g/mol
InChI Key: IIYSBTFBTQSNJP-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN belongs to the class of benzamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to act through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has been shown to inhibit HDAC activity, leading to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has been shown to induce G1 cell cycle arrest, leading to the inhibition of cancer cell growth. 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has also been shown to induce apoptosis, leading to the death of cancer cells. Additionally, 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has been shown to have anti-inflammatory effects, leading to the reduction of inflammation in animal models. 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has several advantages for lab experiments. 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide is a small molecule that can be easily synthesized and purified. 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has also been shown to have low toxicity, making it suitable for in vivo studies. However, 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has some limitations for lab experiments. 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has a short half-life, making it difficult to maintain therapeutic concentrations in vivo.

Future Directions

There are several future directions for the study of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide. 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has shown promise as a potential therapeutic agent for cancer, neurodegenerative disorders, and inflammation. Further studies are needed to elucidate the mechanism of action of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide and to identify its molecular targets. Additionally, studies are needed to optimize the pharmacological properties of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide, including its solubility and half-life, to improve its efficacy in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide in humans.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide involves the reaction of 5-bromo-2-methoxyaniline and 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide. The purity of 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide can be achieved through recrystallization from a suitable solvent.

Scientific Research Applications

5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has also been studied for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c1-21-13-7-2-9(15)8-12(13)14(18)16-10-3-5-11(6-4-10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYSBTFBTQSNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-(4-nitrophenyl)benzamide

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